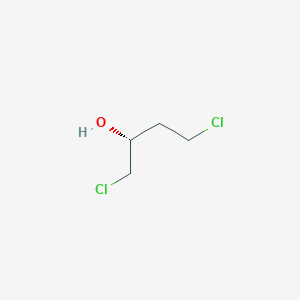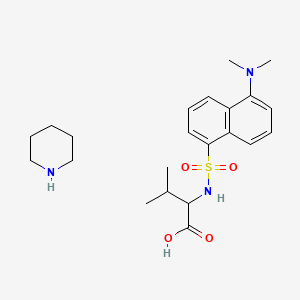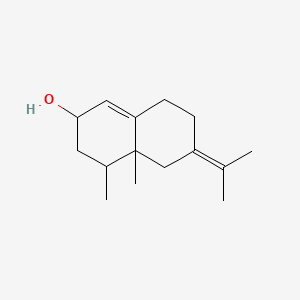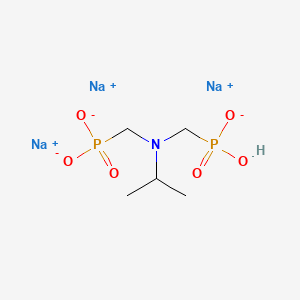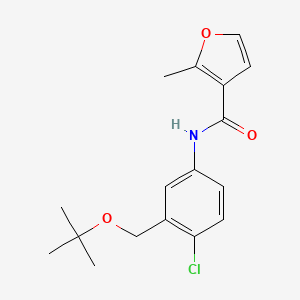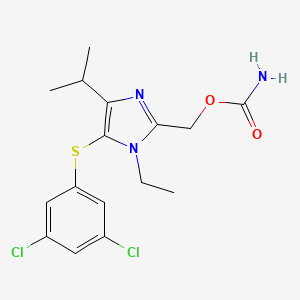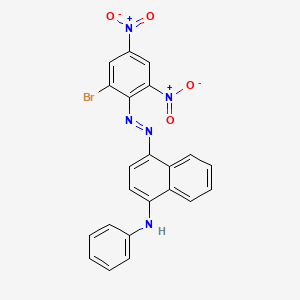
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is a synthetic organic compound known for its vibrant color and complex structure. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine typically involves a multi-step process:
Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization by reacting with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-phenylnaphthalen-1-amine in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the formation of amino derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives such as 2-bromo-4,6-dinitrophenol.
Reduction: Amino derivatives like 2-bromo-4,6-diaminophenylazo-N-phenylnaphthalen-1-amine.
Substitution: Compounds with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of high-performance pigments for textiles, plastics, and coatings.
Mecanismo De Acción
The mechanism of action of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metal ions, which can be exploited in various applications. Additionally, its ability to undergo redox reactions makes it useful in processes that require electron transfer.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Another azo compound used primarily as a dye in textiles.
2,4-Dinitroaniline: Known for its use in the production of azo dyes and herbicides.
2,6-Dinitroaniline: Similar to 2,4-dinitroaniline but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine stands out due to its unique combination of bromine and nitro groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it versatile for multiple applications.
Propiedades
Número CAS |
85136-51-2 |
|---|---|
Fórmula molecular |
C22H14BrN5O4 |
Peso molecular |
492.3 g/mol |
Nombre IUPAC |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H14BrN5O4/c23-18-12-15(27(29)30)13-21(28(31)32)22(18)26-25-20-11-10-19(16-8-4-5-9-17(16)20)24-14-6-2-1-3-7-14/h1-13,24H |
Clave InChI |
ILEHDMKLLRFNTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

